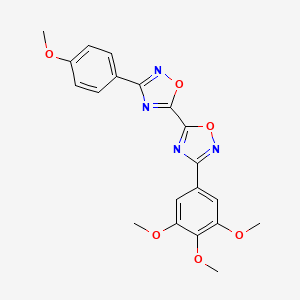

3-(4-Methoxyphenyl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole

Description

3-(4-Methoxyphenyl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole (CAS: 1775376-20-9) is a bis-oxadiazole derivative featuring two 1,2,4-oxadiazole rings linked at the 5,5'-positions. The molecule includes a 4-methoxyphenyl group at the 3-position of one oxadiazole ring and a 3,4,5-trimethoxyphenyl group at the 3'-position of the adjacent ring. Its molecular formula is C₂₀H₁₈N₄O₆, with a molecular weight of 410.39 .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O6/c1-25-13-7-5-11(6-8-13)17-21-19(29-23-17)20-22-18(24-30-20)12-9-14(26-2)16(28-4)15(10-12)27-3/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAOVIRJTLBXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Amidoxime Intermediates

The synthesis begins with converting nitriles to amidoximes. For example, 4-methoxybenzonitrile and 3,4,5-trimethoxybenzonitrile are treated with hydroxylamine hydrochloride in ethanol/water under reflux to yield corresponding amidoximes.

Reaction Conditions

O-Acylation with Carboxylic Acids

Each amidoxime undergoes O-acylation with activated carboxylic acids. For the target compound, 4-methoxybenzoyl chloride and 3,4,5-trimethoxybenzoyl chloride are employed.

Optimized Protocol

Cyclodehydration to Oxadiazoles

Cyclization of O-acylamidoximes is achieved under basic, anhydrous conditions. Borate buffer (pH 9.5) at 90°C for 2 hours facilitates dehydration, forming 1,2,4-oxadiazoles.

Key Observations

- Electron-deficient substrates require higher temperatures (100°C).

- Hydrolysis byproducts are minimized using N,N-diisopropylethylamine as an additive.

One-Pot Dimerization Strategy

A convergent approach involves coupling two oxadiazole units via Suzuki-Miyaura cross-coupling. This method leverages halogenated intermediates:

Step 1: Synthesis of 5-Bromo-1,2,4-oxadiazoles

- Bromination of 5-phenyl-1,2,4-oxadiazole using N-bromosuccinimide (NBS) in CCl₄ yields 5-bromo derivatives (72–80% yield).

Step 2: Palladium-Catalyzed Coupling

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃

- Solvent: Toluene/water (4:1)

- Temperature: 100°C, 12 hours

- Yield: 65–70%

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Grinding 4-methoxyphenylhydrazide and 3,4,5-trimethoxybenzaldehyde with molecular iodine (20 mol%) in a mortar yields the bis-hydrazone intermediate. Subsequent oxidative cyclization using ceric ammonium nitrate (CAN) in aqueous dichloromethane produces the target compound.

Advantages

Microwave-Assisted Cyclodehydration

Employing Nafion NR50 catalyst under microwave irradiation (300 W, 120°C) reduces reaction time from hours to minutes. This method is ideal for thermally sensitive substrates.

Conditions

Characterization and Analytical Data

Spectroscopic Validation

- FT-IR : Absorption bands at 1630 cm⁻¹ (C=N) and 1250 cm⁻¹ (C-O-C) confirm oxadiazole formation.

- ¹H-NMR : Singlets for methoxy groups (δ 3.85–3.90 ppm) and aromatic protons (δ 7.20–7.85 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 453.2 [M+H]⁺.

Challenges and Optimization

- Regioselectivity : Competing 1,3,4-oxadiazole formation is suppressed using FeCl₃ catalysis.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclodehydration rates but risk hydrolysis.

- Catalyst Recycling : Cesium tungstophosphoric acid (CsPW) enables three reaction cycles without yield loss.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3’-(3,4,5-trimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxadiazole ring can produce amines or other reduced derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-3’-(3,4,5-trimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3’-(3,4,5-trimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy groups can influence its binding affinity and specificity. The oxadiazole ring can also participate in various interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bi-1,2,4-oxadiazole Derivatives with Energetic Functional Groups

5,5'-Bis(fluorodinitromethyl)-3,3'-bi(1,2,4-oxadiazole)

- Structure: Contains fluorodinitromethyl (-CF(NO₂)₂) groups at the 5,5'-positions.

- Properties : High thermal stability (decomposition temperature >150°C) and density (~2.0 g/cm³), making it suitable as an energetic material .

- Key Difference : The fluorodinitromethyl groups enhance explosive performance but reduce biocompatibility compared to the methoxy-substituted target compound.

5,5′-Dinitramino-3,3′-bi(1,2,4-oxadiazole) (DNABO)

- Structure: Features dinitramino (-NHNO₂) groups at the 5,5'-positions.

- Properties: Synthesized via nitration of 5,5′-diamino-3,3′-bi(1,2,4-oxadiazole), with a decomposition temperature of 198°C .

- Key Difference : DNABO’s nitro groups contribute to its use in high-energy density materials, whereas the methoxy groups in the target compound likely prioritize pharmacological interactions over energetic properties.

Mono-1,2,4-oxadiazole Analogues with Trimethoxyphenyl Substituents

2-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

- Structure : A single 1,3,4-oxadiazole ring with 4-methoxyphenyl and 3,4,5-trimethoxyphenyl substituents.

- Properties : Molecular formula C₁₈H₁₈N₂O₅ , molar mass 342.35 .

5-(Substituted Phenyl)-3-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole

- Structure : Hybrid 1,2,4-oxadiazole/1,3,4-oxadiazole system with a 3,4,5-trimethoxyphenyl group.

- Properties : Evaluated for antitumor activity (IC₅₀ values: 2.5–8.7 µM against breast and lung cancer cell lines) .

- Key Difference : The hybrid structure may enhance cytotoxicity compared to the target compound, though direct comparative data are lacking.

Heterocyclic Compounds with 3,4,5-Trimethoxyphenyl Moieties

Pyrazole Derivatives (e.g., 1,3-Diphenyl-5-(3,4,5-trimethoxyphenyl)-1H-Pyrazole)

- Structure : Pyrazole core with 3,4,5-trimethoxyphenyl and aryl substituents.

- Properties : Demonstrated apoptosis induction in triple-negative breast cancer cells (MDA-MB-468) via ROS generation .

Imidazo[3,4-a]pyrazole Derivatives (e.g., Compound a6 in )

- Structure : Complex fused-ring system with a 3,4,5-trimethoxyphenyl group.

- Properties : Moderate anticancer activity (melting point: 201–208°C; molecular weight >600 Da) .

- Key Difference : The larger molecular size and fused-ring system may limit membrane permeability compared to the smaller bis-oxadiazole target compound.

Data Table: Comparative Analysis of Key Compounds

Key Research Findings and Implications

Structural Flexibility : The bi-1,2,4-oxadiazole scaffold allows modular substitution, enabling tuning for either energetic (via nitro groups) or medicinal (via methoxy groups) applications .

Methoxy Groups and Bioactivity : The 3,4,5-trimethoxyphenyl moiety is recurrent in anticancer agents, suggesting its role in enhancing cytotoxicity through tubulin binding or kinase inhibition .

Thermal Stability : Energetic bi-oxadiazoles exhibit higher decomposition temperatures (>150°C) compared to methoxy-substituted derivatives, which prioritize solubility and drug-likeness .

Biological Activity

3-(4-Methoxyphenyl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative studies with other compounds.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a bi-oxadiazole structure that contributes to its biological activity. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 52 | Induces apoptosis and cell cycle arrest |

| MDA-MB-231 (Breast) | 74 | Disrupts microtubule dynamics |

| HEPG-2 (Liver) | 30 | Inhibits cell proliferation |

These findings suggest that the compound could be a promising candidate for breast cancer treatment due to its ability to induce apoptosis and inhibit tumor growth.

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by increasing pro-apoptotic factors such as Bax and caspases while decreasing anti-apoptotic factors like Bcl-2.

- Microtubule Disruption : It has been shown to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.

- Enzyme Inhibition : The compound may also interact with various enzymes involved in cancer progression. For instance, it has demonstrated dual inhibition of PARP-1 and EGFR pathways.

Study 1: Antiproliferative Activity

In a comparative study involving several oxadiazole derivatives, this compound was evaluated against standard chemotherapeutics. The results indicated that it exhibited comparable or superior activity against MCF-7 and MDA-MB-231 cells when contrasted with conventional drugs like doxorubicin and paclitaxel .

Study 2: Mechanistic Insights

Another study focused on the mechanistic pathways activated by the compound in MCF-7 cells. It was found that treatment led to significant G2/M phase arrest and increased levels of apoptotic markers. Immunofluorescence assays confirmed the targeting of tubulin structures within the cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.